tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate
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Overview
Description
Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-isopropyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method is preferred due to its high yield and efficiency. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of various chemical products and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties.
tert-Butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)carbamate: Another pyrazole-based carbamate with different substituents.
Uniqueness
Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of both the isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H20N4O2 |
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Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-propan-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C11H20N4O2/c1-7(2)15-9(8(12)6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16) |
InChI Key |
QLPVGELJZABHGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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